molecular formula C7H7NO2 B584691 3-Methyl Isonicotinic Acid-d6 CAS No. 1346599-31-2

3-Methyl Isonicotinic Acid-d6

Cat. No.: B584691
CAS No.: 1346599-31-2
M. Wt: 143.175
InChI Key: OSMAGAVKVRGYGR-RLTMCGQMSA-N
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Description

3-Methyl Isonicotinic Acid-d6 is a deuterated derivative of 3-Methyl Isonicotinic Acid. It is an organic compound that belongs to the class of pyridinecarboxylic acids. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl Isonicotinic Acid-d6 typically involves the deuteration of 3-Methyl Isonicotinic Acid. This can be achieved through several methods, including:

    Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

    Exchange Reactions: Treating 3-Methyl Isonicotinic Acid with deuterated solvents like deuterium oxide (D2O) under acidic or basic conditions to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes using specialized reactors and high-purity deuterium gas. The process is optimized to ensure maximum deuterium incorporation and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl Isonicotinic Acid-d6 can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-Methyl Isonicotinic Acid derivatives with higher oxidation states.

    Reduction: Formation of 3-Methyl Isonicotinic Alcohol or 3-Methyl Isonicotinaldehyde.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Methyl Isonicotinic Acid-d6 is widely used in scientific research due to its deuterium labeling. Some applications include:

    NMR Spectroscopy: Used as an internal standard or reference compound in NMR studies to analyze molecular structures and dynamics.

    Isotope Tracing: Employed in metabolic studies to trace the pathways and interactions of molecules in biological systems.

    Pharmaceutical Research: Investigated for its potential use in drug development and understanding drug metabolism.

Mechanism of Action

The mechanism of action of 3-Methyl Isonicotinic Acid-d6 is primarily related to its role as a labeled compound in research. It does not exert biological effects on its own but serves as a tool to study molecular interactions and pathways. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl Isonicotinic Acid: The non-deuterated form of the compound.

    Isonicotinic Acid: A related compound with a carboxylic acid group at the 4-position of the pyridine ring.

    Nicotinic Acid:

Uniqueness

3-Methyl Isonicotinic Acid-d6 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms provides distinct advantages in terms of sensitivity and resolution in analytical techniques.

Properties

CAS No.

1346599-31-2

Molecular Formula

C7H7NO2

Molecular Weight

143.175

IUPAC Name

2,3,6-trideuterio-5-(trideuteriomethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H7NO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/i1D3,2D,3D,4D

InChI Key

OSMAGAVKVRGYGR-RLTMCGQMSA-N

SMILES

CC1=C(C=CN=C1)C(=O)O

Synonyms

3-Methyl-4-pyridinecarboxylic Acid-d6;  5-Methylisonicotinic Acid-d6; 

Origin of Product

United States

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